molecular formula C12H13N3O3 B14366995 3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile CAS No. 93276-99-4

3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile

Cat. No.: B14366995
CAS No.: 93276-99-4
M. Wt: 247.25 g/mol
InChI Key: JQULOHOYSXJKRC-UHFFFAOYSA-N
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Description

3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile is a synthetic organic compound that features a nitrofuran moiety and a piperidine ring. Compounds containing nitrofuran are known for their antimicrobial properties, while piperidine derivatives are often used in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives.

    Introduction of the piperidine ring: This step involves the reaction of a suitable precursor with piperidine under controlled conditions.

    Formation of the prop-2-enenitrile linkage: This can be done through a condensation reaction involving appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of nitro compounds.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted nitrofuran compounds.

Scientific Research Applications

3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential antimicrobial or antifungal agent.

    Medicine: Possible use in drug development due to its structural features.

    Industry: Could be used in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Antimicrobial Activity: The nitrofuran moiety can interfere with bacterial enzymes, leading to cell death.

    Pharmacological Effects: The piperidine ring can interact with various receptors in the body, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known nitrofuran derivative used as an antibiotic.

    Piperidine derivatives: Such as piperine, which is found in black pepper and has various biological activities.

Uniqueness

3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile is unique due to the combination of the nitrofuran and piperidine moieties, which may confer distinct chemical and biological properties.

Properties

CAS No.

93276-99-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-3-piperidin-1-ylprop-2-enenitrile

InChI

InChI=1S/C12H13N3O3/c13-7-6-10(14-8-2-1-3-9-14)11-4-5-12(18-11)15(16)17/h4-6H,1-3,8-9H2

InChI Key

JQULOHOYSXJKRC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=CC#N)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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